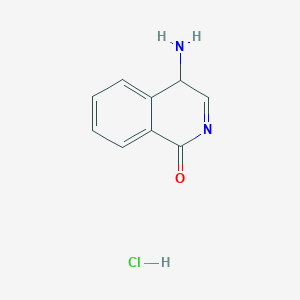
4-amino-4H-isoquinolin-1-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-4H-isoquinolin-1-one;hydrochloride is a chemical compound that belongs to the class of isoquinolinones. Isoquinolinones are nitrogen-containing heterocycles that are widely studied due to their diverse biological activities and potential therapeutic applications. The hydrochloride salt form of 4-amino-4H-isoquinolin-1-one enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 4-amino-4H-isoquinolin-1-one involves the reaction of arynes with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction, followed by dehydrogenation, aromatization, and tautomerization processes . This method is transition-metal-free and can produce the compound in moderate to excellent yields.
Another method involves the reaction of N-(pivaloyloxy)-amides with ynamides in the presence of a Cp*Rh(III) catalyst through a C–H bond functionalization . This method also allows for the synthesis of oxazole derivatives when using Sc(OTf)3 as the catalyst.
Industrial Production Methods
Industrial production methods for 4-amino-4H-isoquinolin-1-one;hydrochloride typically involve scaling up the aforementioned synthetic routes. The transition-metal-free method is particularly advantageous for industrial production due to its simplicity and the absence of metal contaminants.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-4H-isoquinolin-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoquinolinone ring.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoquinolinones and their derivatives, which can have different biological activities and applications.
Wissenschaftliche Forschungsanwendungen
4-amino-4H-isoquinolin-1-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a PARP-1 inhibitor and topoisomerase I inhibitor.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-amino-4H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
4-amino-4H-isoquinolin-1-one can be compared with other similar compounds, such as:
4-hydroxy-2-quinolones: These compounds also have a nitrogen-containing heterocyclic structure and exhibit diverse biological activities.
Oxazole Derivatives: These compounds are important due to their presence in various biologically active compounds and pharmaceuticals.
The uniqueness of 4-amino-4H-isoquinolin-1-one lies in its specific biological activities, particularly its potential as a PARP-1 and topoisomerase I inhibitor, which makes it a valuable compound for therapeutic research.
Eigenschaften
Molekularformel |
C9H9ClN2O |
|---|---|
Molekulargewicht |
196.63 g/mol |
IUPAC-Name |
4-amino-4H-isoquinolin-1-one;hydrochloride |
InChI |
InChI=1S/C9H8N2O.ClH/c10-8-5-11-9(12)7-4-2-1-3-6(7)8;/h1-5,8H,10H2;1H |
InChI-Schlüssel |
AHBMKSXNSIHPME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C=NC2=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 1-methyl-4-oxo-3aH-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12342870.png)
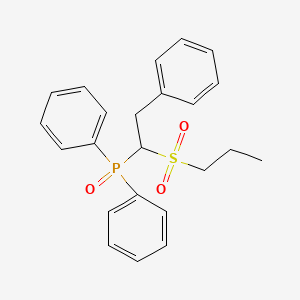
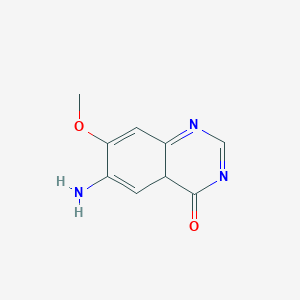

![tert-butyl N-[2-[(2-imino-4aH-quinolin-4-yl)oxy]ethyl]carbamate](/img/structure/B12342900.png)
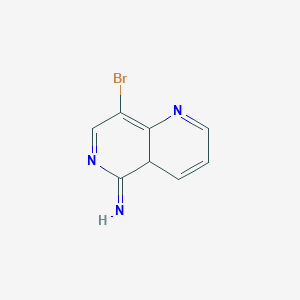
![methyl 3-[(E)-amino(hydroxyimino)methyl]benzoate](/img/structure/B12342907.png)
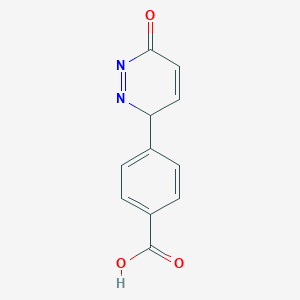

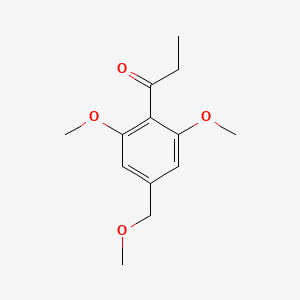
![tert-butyl N-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate](/img/structure/B12342925.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12342938.png)


